Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1863507-27-0
VCID: VC7118185
InChI: InChI=1S/C9H14N2O2/c1-4-13-9(12)5-8-6-10-11(3)7(8)2/h6H,4-5H2,1-3H3
SMILES: CCOC(=O)CC1=C(N(N=C1)C)C
Molecular Formula: C9H14N2O2
Molecular Weight: 182.223

Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

CAS No.: 1863507-27-0

Cat. No.: VC7118185

Molecular Formula: C9H14N2O2

Molecular Weight: 182.223

* For research use only. Not for human or veterinary use.

Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate - 1863507-27-0

Specification

CAS No. 1863507-27-0
Molecular Formula C9H14N2O2
Molecular Weight 182.223
IUPAC Name ethyl 2-(1,5-dimethylpyrazol-4-yl)acetate
Standard InChI InChI=1S/C9H14N2O2/c1-4-13-9(12)5-8-6-10-11(3)7(8)2/h6H,4-5H2,1-3H3
Standard InChI Key JEKDBLLZLNGWFG-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=C(N(N=C1)C)C

Introduction

Synthetic Pathways and Industrial Production

While detailed synthetic protocols for ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate are proprietary, general methods for analogous pyrazole-acetate derivatives involve nucleophilic substitution reactions. A plausible route includes:

  • Condensation: Reacting 1,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate).

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency.

  • Purification: Column chromatography or recrystallization yields high-purity product .

Industrial-scale production likely employs continuous flow reactors to optimize yield and reduce costs, though specific details remain undisclosed .

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery and Medicinal Chemistry

The compound’s pyrazole core is a privileged scaffold in drug design due to its ability to interact with biological targets. Key therapeutic areas include:

  • Anti-Inflammatory Agents: Pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .

  • Antimicrobials: Structural analogs demonstrate activity against Gram-positive bacteria and fungi, likely via membrane disruption .

  • Analgesics: Modulation of neurotransmitter systems (e.g., serotonin, dopamine) has been observed in related compounds .

Future Directions and Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the pyrazole and ester groups could optimize pharmacological profiles.

  • Target Identification: Proteomic studies are needed to elucidate binding partners and mechanisms.

  • Green Chemistry: Developing solvent-free or catalytic synthesis methods would enhance sustainability.

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